

A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Trimethoxybenzonitrile

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Compound of Interest

Compound Name: 2,4,6-Trimethoxybenzonitrile

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Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trimethoxybenzonitrile is a pivotal intermediate in the landscape of organic synthesis, underpinning the development of novel pharmaceutical agents and advanced functional materials. A profound comprehension of its physical properties is not merely academic but a prerequisite for its safe handling, precise characterization, and optimal application in research and industrial settings. This guide presents a meticulous examination of the core physicochemical characteristics of **2,4,6-Trimethoxybenzonitrile**, integrating established data with validated experimental methodologies. The protocols and data herein are anchored in robust scientific principles to ensure accuracy, reproducibility, and operational safety.

Introduction: The Strategic Importance of 2,4,6-Trimethoxybenzonitrile

As a polysubstituted aromatic nitrile, **2,4,6-Trimethoxybenzonitrile** stands as a versatile molecular scaffold in the realms of medicinal chemistry and materials science. The synergistic interplay of its electron-donating methoxy groups and the electron-withdrawing nitrile functionality imparts unique electronic and steric attributes, rendering it a valuable precursor for the synthesis of a wide array of intricate molecular architectures. An in-depth knowledge of its physical parameters is indispensable as it directly influences process optimization, reaction

kinetics, and the ultimate purity and yield of target compounds. This document aims to be the definitive resource for these critical data points.

Core Physicochemical Properties

A thorough grasp of a compound's physical properties forms the bedrock of its scientific and industrial application. The subsequent section provides a detailed exposition of the key physical constants of **2,4,6-Trimethoxybenzonitrile**.

Molecular Identity and Specifications

The unambiguous identification and structural integrity of a compound are the foremost checkpoints in any experimental or synthetic workflow.

A consolidated summary of these properties is provided in the table below for efficient reference.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[1][2][3]
Molecular Weight	193.20 g/mol	[2][4][5]
IUPAC Name	2,4,6-trimethoxybenzonitrile	[6]
CAS Number	2571-54-2	[1][2][3]
Appearance	White to pale brown or pale orange crystals or powder	[6]
Melting Point	143-145 °C	[7][8]
Boiling Point	329.41°C (estimate)	[8]
Solubility	Insoluble in water	[7][8]

Spectroscopic Profile

Spectroscopic analysis is non-negotiable for the structural elucidation and purity verification of chemical entities. The cornerstone techniques for **2,4,6-Trimethoxybenzonitrile** are outlined below.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are the gold standard for confirming molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy groups, with chemical shifts and coupling constants that are diagnostic of the substitution pattern. The carbon NMR will provide complementary data on the unique carbon environments within the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy serves to identify the key functional groups. For **2,4,6-Trimethoxybenzonitrile**, the spectrum will be dominated by a sharp and intense absorption band corresponding to the nitrile ($\text{C}\equiv\text{N}$) stretch, typically found in the $2220\text{--}2260\text{ cm}^{-1}$ region. Additionally, strong C-O stretching vibrations for the methoxy groups will be prominent in the $1000\text{--}1300\text{ cm}^{-1}$ range, alongside characteristic aromatic C-H and C=C stretching frequencies.
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of **2,4,6-Trimethoxybenzonitrile** will display a molecular ion peak (M^+) that corresponds to its molecular weight.^{[1][3]}

Experimental Protocols for Physical Property Verification

This section delineates standardized, self-validating protocols for the determination of critical physical properties of **2,4,6-Trimethoxybenzonitrile**. The rationale behind each procedural step is elucidated to foster a comprehensive understanding of the experimental design.

Melting Point Determination

Causality: The melting point is a highly sensitive indicator of a compound's purity. A narrow melting range is characteristic of a pure substance, whereas a broadened and depressed range signifies the presence of impurities. This protocol leverages a calibrated digital melting point apparatus to ensure high precision and reproducibility.

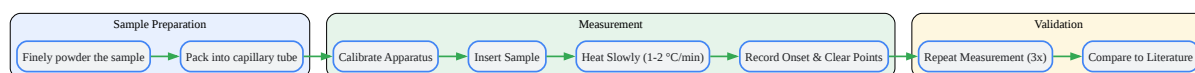
Methodology:

- Sample Preparation: A small quantity of finely pulverized, anhydrous **2,4,6-Trimethoxybenzonitrile** is meticulously packed into a capillary tube to a height of 2-3 mm.

Uniform packing is imperative for efficient and even heat transfer.

- **Instrument Calibration:** The melting point apparatus must be calibrated against certified reference standards with well-defined melting points (e.g., benzophenone, caffeine). This is a non-negotiable step for ensuring the accuracy of the measured data.
- **Measurement:** The capillary tube is inserted into the heating block of the apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the anticipated melting point.
- **Observation and Recording:** The temperature at which the first droplet of liquid becomes visible (onset) and the temperature at which the solid phase completely transforms into a liquid (clear point) are precisely recorded. This temperature window constitutes the melting range.
- **Validation:** The measurement is performed in triplicate to establish the reproducibility of the results. The experimentally determined melting range is then benchmarked against established literature values.

Diagram of the Melting Point Determination Workflow



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Caption: Workflow for Melting Point Determination.

Solubility Profiling

Causality: A comprehensive understanding of the solubility profile of **2,4,6-**

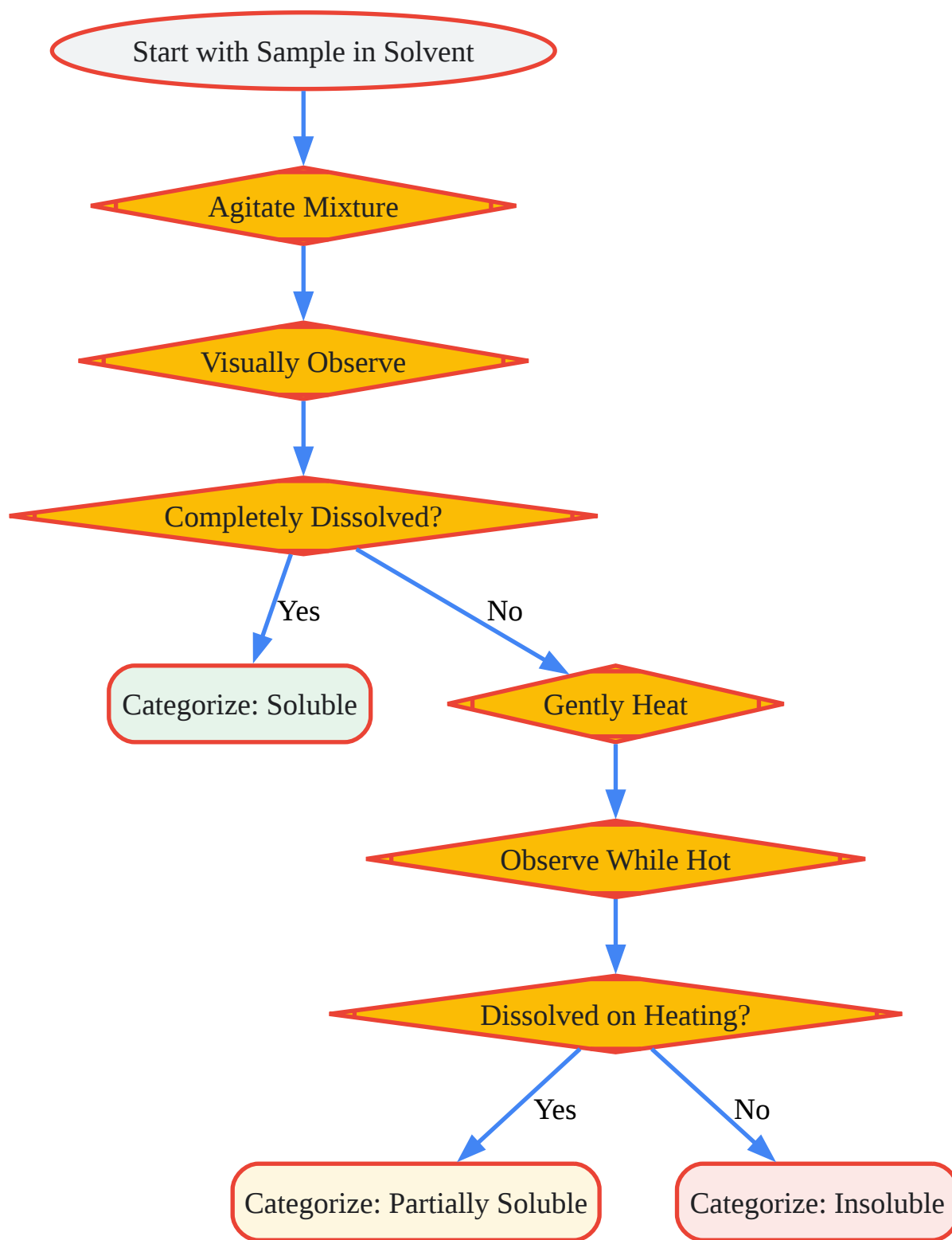
Trimethoxybenzonitrile is paramount for its effective utilization in various solvent systems for chemical reactions, purifications, and formulations. This protocol employs a systematic,

qualitative approach to ascertain its solubility across a spectrum of common laboratory solvents.

Methodology:

- **Solvent Panel Selection:** A curated set of solvents with diverse polarities is chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
- **Sample Aliquoting:** A precisely weighed amount of **2,4,6-Trimethoxybenzonitrile** (e.g., 10 mg) is dispensed into a series of appropriately labeled test tubes.
- **Solvent Addition and Equilibration:** A measured volume of each solvent (e.g., 1 mL) is added to its designated test tube. The resulting mixtures are vigorously agitated (e.g., via vortexing) for a standardized duration (e.g., 1 minute) to facilitate dissolution.
- **Categorization:** The solubility is visually assessed and classified as follows:
 - **Soluble:** The solid completely dissolves, yielding a clear, homogenous solution.
 - **Partially Soluble:** A noticeable portion of the solid dissolves, but some undissolved solid remains.
 - **Insoluble:** The solid shows no discernible signs of dissolution.
- **Thermal Effects:** For samples classified as partially soluble or insoluble, the mixture is gently heated to evaluate the impact of temperature on solubility. Any changes observed upon subsequent cooling are also documented.
- **Data Consolidation:** The findings are systematically compiled into a solubility matrix for straightforward interpretation and reference.

Diagram of the Solubility Assessment Logic



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Caption: Logical flow for qualitative solubility testing.

Safety and Handling Imperatives

As a chemical intermediate, the diligent and safe handling of **2,4,6-Trimethoxybenzonitrile** is of utmost importance to maintain a secure laboratory environment.

- **Personal Protective Equipment (PPE):** The use of appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory when handling this compound.
- **Ventilation:** All operations involving this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood, to mitigate the risk of inhaling any dust or vapors.
- **Storage:** The compound should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials. The container must be kept tightly sealed to prevent atmospheric moisture contamination.[2]
- **Disposal:** All waste materials must be disposed of in strict accordance with local, state, and federal environmental regulations.

Conclusion

The physical properties of **2,4,6-Trimethoxybenzonitrile** are integral to its successful deployment in the spheres of research and development. This technical guide has furnished a comprehensive treatise on its key physicochemical characteristics, complemented by robust and validated experimental methodologies for their verification. By adhering to these protocols and the stipulated safety guidelines, researchers can ensure the integrity and consistency of their work, thereby accelerating the pace of innovation in drug discovery and materials science.

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